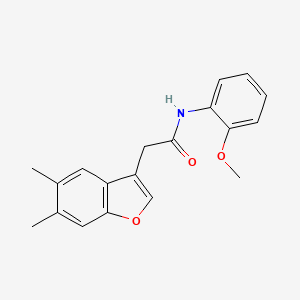![molecular formula C19H16F3N7O B15104635 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B15104635.png)
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide is a complex organic compound that features a unique combination of pyrazole, triazole, and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide typically involves multiple steps One common approach starts with the preparation of the pyrazole ring, followed by the formation of the triazole and pyridazine ringsThe reactions are usually carried out under anhydrous conditions using solvents like benzene or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group or the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
Uniqueness
What sets 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not commonly observed in similar compounds .
Properties
Molecular Formula |
C19H16F3N7O |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C19H16F3N7O/c1-10-7-11(2)28(26-10)17-4-3-15-24-25-16(29(15)27-17)5-6-18(30)23-12-8-13(20)19(22)14(21)9-12/h3-4,7-9H,5-6H2,1-2H3,(H,23,30) |
InChI Key |
LJOAZJNTBWCPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC(=C(C(=C4)F)F)F)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B15104556.png)
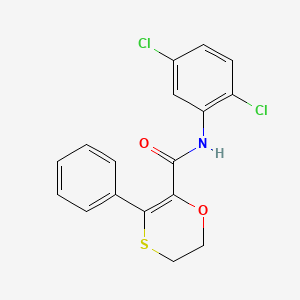
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B15104573.png)
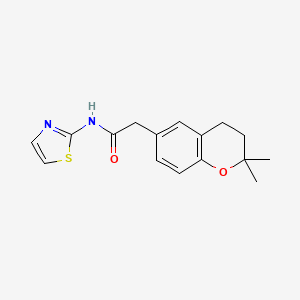
![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)
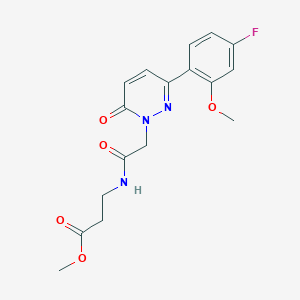
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B15104615.png)
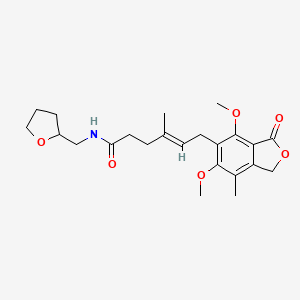
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B15104626.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15104627.png)
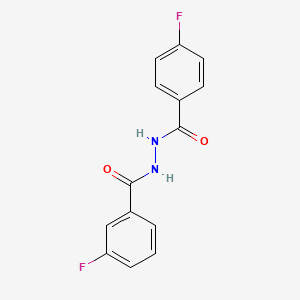
![4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15104651.png)
